molecular formula C34H55N9O9S B12613080 L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine CAS No. 883904-30-1

L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine

Cat. No.: B12613080
CAS No.: 883904-30-1
M. Wt: 765.9 g/mol
InChI Key: MMISRVJUZIZTFN-YKOGOWNISA-N
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Description

L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine: is a peptide composed of seven amino acids: histidine, alanine, proline, threonine, methionine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Histidyl-L-alanyl-L-prolyl-L-threonyl-L-prolyl-L-methionyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Properties

CAS No.

883904-30-1

Molecular Formula

C34H55N9O9S

Molecular Weight

765.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H55N9O9S/c1-18(2)14-24(34(51)52)40-29(46)23(10-13-53-5)39-30(47)25-8-7-12-43(25)33(50)27(20(4)44)41-31(48)26-9-6-11-42(26)32(49)19(3)38-28(45)22(35)15-21-16-36-17-37-21/h16-20,22-27,44H,6-15,35H2,1-5H3,(H,36,37)(H,38,45)(H,39,47)(H,40,46)(H,41,48)(H,51,52)/t19-,20+,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

MMISRVJUZIZTFN-YKOGOWNISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

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